molecular formula C10H9ClN2 B3319181 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine CAS No. 1080429-96-4

6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B3319181
CAS No.: 1080429-96-4
M. Wt: 192.64 g/mol
InChI Key: ZJCTXFJODGXPRQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a prop-1-en-2-yl group at the 3rd position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a prop-1-en-2-yl group.

    6-Bromo-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of a chlorine atom.

    3-(Prop-1-en-2-yl)imidazo[1,2-a]pyridine: Lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the chlorine atom and the prop-1-en-2-yl group, which confer specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the prop-1-en-2-yl group can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

6-chloro-3-prop-1-en-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7(2)9-5-12-10-4-3-8(11)6-13(9)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCTXFJODGXPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C2N1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 3
6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 4
6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 5
6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 6
6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine

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